b-AP15 vs. VLX1570 and Bortezomib: Head-to-Head Antiproliferative Potency in Multiple Myeloma Cells
In a direct head-to-head comparison using the MTT assay over 72 hours, b-AP15 demonstrated antiproliferative activity in multiple myeloma cell lines, with IC50 values of 83 ± 3 nM in KMS-11 cells, 150 ± 14 nM in RPMI8226 cells, 160 ± 3 nM in OPM-2 cells, and 268 ± 12 nM in bortezomib-resistant OPM-2-BZR cells [1]. These values were compared to the clinical proteasome inhibitor bortezomib (IC50 values: 67 ± 3 nM, 84 ± 5 nM, 32 ± 1 nM, and 204 ± 10 nM, respectively) and the optimized analog VLX1570 (IC50 values: 43 ± 2 nM, 74 ± 2 nM, 126 ± 3 nM, and 191 ± 1 nM, respectively) [1]. Notably, b-AP15 retained activity against the bortezomib-resistant OPM-2-BZR line (resistance ratio: 1.68-fold vs. parent OPM-2), whereas bortezomib exhibited a 6.38-fold resistance ratio [1].
| Evidence Dimension | Antiproliferative IC50 (nM) in multiple myeloma cell lines |
|---|---|
| Target Compound Data | KMS-11: 83 ± 3; RPMI8226: 150 ± 14; OPM-2: 160 ± 3; OPM-2-BZR: 268 ± 12 |
| Comparator Or Baseline | Bortezomib: KMS-11: 67 ± 3; RPMI8226: 84 ± 5; OPM-2: 32 ± 1; OPM-2-BZR: 204 ± 10. VLX1570: KMS-11: 43 ± 2; RPMI8226: 74 ± 2; OPM-2: 126 ± 3; OPM-2-BZR: 191 ± 1 |
| Quantified Difference | b-AP15 vs. Bortezomib resistance ratio in OPM-2-BZR: 1.68-fold vs. 6.38-fold; VLX1570 is 1.9-2.0x more potent than b-AP15 in sensitive lines |
| Conditions | 72-hour MTT assay in KMS-11, RPMI8226, OPM-2, and OPM-2-BZR multiple myeloma cell lines |
Why This Matters
This data directly informs procurement for multiple myeloma research: b-AP15 maintains a narrower potency differential between sensitive and bortezomib-resistant cells compared to bortezomib itself, supporting its use in studies targeting resistance mechanisms.
- [1] Wang X, D'Arcy P, Caulfield TR, et al. Synthesis and evaluation of derivatives of the proteasome deubiquitinase inhibitor b-AP15. Chem Biol Drug Des. 2015;86(5):1036-1048. doi:10.1111/cbdd.12571. Table 3. PMC4893612. View Source
